molecular formula C7H8N4 B13460477 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile

Cat. No.: B13460477
M. Wt: 148.17 g/mol
InChI Key: DDZZYHQVGWPPDX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H8N4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with nitriles in the presence of a base, leading to the formation of the pyrazolo[1,5-a]pyrazine ring system. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a variety of substituted pyrazolo[1,5-a]pyrazine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Lacks the carbonitrile group but shares the core structure.

    4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile: Similar structure with a different substitution pattern.

    5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine: Contains an additional diazepine ring.

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile is a heterocyclic compound with a unique pyrazolo[1,5-a]pyrazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent against Hepatitis B Virus (HBV) and other pharmacological properties.

  • Molecular Formula : C₆H₈N₄
  • Molecular Weight : 138.16 g/mol
  • CAS Number : 165894-07-5

Antiviral Activity

Research indicates that this compound exhibits significant inhibitory effects on HBV. In vitro studies demonstrated that the compound can inhibit HBV core protein function, which is crucial for viral replication:

  • Mechanism of Action : The compound likely binds to the HBV core protein, preventing its function and thereby reducing viral load in infected cells.
  • Animal Studies : In HBV AAV mouse models, oral administration of the compound resulted in a marked decrease in HBV DNA levels, suggesting its potential as a therapeutic agent for HBV infection .

Other Biological Activities

Beyond its antiviral properties, this compound may also possess other pharmacological activities:

  • Antitumor Activity : Pyrazole derivatives have been reported to exhibit antitumor properties by inhibiting key kinases involved in cancer progression. The structure of this compound may facilitate similar interactions .
  • Anti-inflammatory Effects : Compounds with similar pyrazole structures have shown anti-inflammatory activities through modulation of inflammatory pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the pyrazole ring and the carbonitrile group are essential for its interaction with biological targets.

Structural Feature Impact on Activity
Pyrazole RingEssential for binding to target proteins
Carbonitrile GroupEnhances solubility and stability

Case Studies

  • HBV Inhibition Study :
    • Objective : To evaluate the efficacy of this compound against HBV.
    • Methodology : In vitro assays using HepG2.2.15 cell lines were conducted.
    • Results : The compound reduced HBV DNA levels significantly compared to control groups.
  • Antitumor Potential :
    • Objective : Assess the antitumor effects of related pyrazole derivatives.
    • Methodology : Various derivatives were tested against cancer cell lines.
    • Results : Certain derivatives exhibited IC₅₀ values in the nanomolar range against BRAF(V600E) and EGFR kinases .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carbonitrile

InChI

InChI=1S/C7H8N4/c8-3-6-4-10-11-2-1-9-5-7(6)11/h4,9H,1-2,5H2

InChI Key

DDZZYHQVGWPPDX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)C#N)CN1

Origin of Product

United States

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